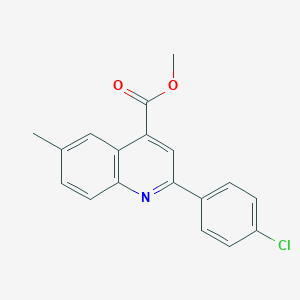
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (MCCQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCQ is a quinoline derivative that has been synthesized using different methods. Its unique structure has made it a promising candidate for scientific research in the fields of medicinal chemistry, drug discovery, and materials science.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is not fully understood. However, it has been proposed that Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has also been reported to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by interfering with heme metabolism.
Biochemical and Physiological Effects:
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has also been reported to inhibit the activity of enzymes involved in heme metabolism, leading to the accumulation of toxic heme intermediates.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several advantages for lab experiments, including its high potency and selectivity against cancer cells and Plasmodium falciparum. However, Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate also has limitations, including its low solubility in aqueous solutions and potential toxicity to normal cells.
Orientations Futures
There are several future directions for the scientific research of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate. These include:
1. The development of more efficient and environmentally friendly methods for the synthesis of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate.
2. The investigation of the mechanism of action of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate against cancer cells and Plasmodium falciparum.
3. The optimization of the pharmacokinetic properties of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate for its potential use as a drug candidate.
4. The exploration of the potential applications of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate in materials science, such as the development of fluorescent probes and molecular rotors.
5. The investigation of the potential synergistic effects of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate with other drugs or compounds in the treatment of cancer and malaria.
In conclusion, Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a promising compound that has shown potential in various scientific research applications. Its unique structure and biological activities make it a valuable candidate for further investigation and development.
Méthodes De Synthèse
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can be synthesized using various methods, including the Pfitzinger reaction, Friedlander synthesis, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an o-aminoaryl ketone with an aromatic aldehyde in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a carbonyl compound in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has shown potential as a lead compound in drug discovery and medicinal chemistry. It has been reported to exhibit significant antitumor, antimalarial, and antimicrobial activities. Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has also shown potential as a fluorescent probe for the detection of metal ions and as a molecular rotor for the study of molecular motion.
Propriétés
Nom du produit |
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
|---|---|
Formule moléculaire |
C18H14ClNO2 |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-11-3-8-16-14(9-11)15(18(21)22-2)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,1-2H3 |
Clé InChI |
MZTJLGDNANUAKU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




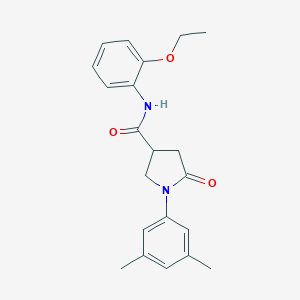




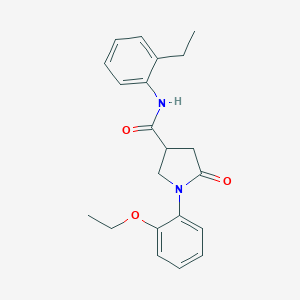
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
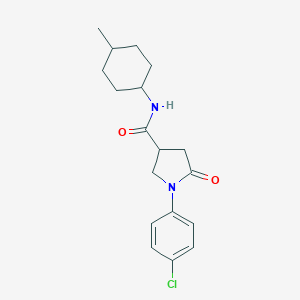
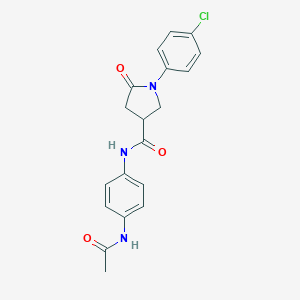

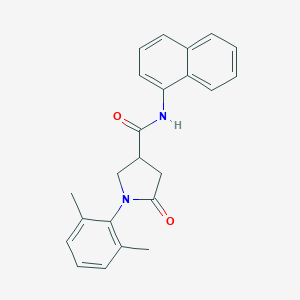
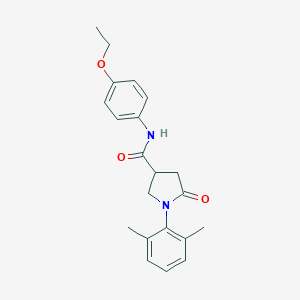
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)